![B1575359 Wiskott-Aldrich syndrome protein (262-281)](/img/no-structure.png)
Wiskott-Aldrich syndrome protein (262-281)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Wiskott-Aldrich syndrome protein
科学的研究の応用
WASP as a Key Immunological Multitasker
Wiskott–Aldrich syndrome protein (WASP) is crucial for regulating the actin cytoskeleton in hematopoietic and immune cells, influencing functions like migration, phagocytosis, and immune synapse formation. Defects in WASP activity result in Wiskott–Aldrich syndrome, leading to a range of cellular process defects, complex immunodeficiency, autoimmunity, and microthrombocytopenia. Interestingly, gain-of-function mutations in WASP cause a separate disease, mainly characterized by neutropenia, highlighting its critical role in various cellular mechanisms related to haematopoiesis, immune function, and autoimmunity (Thrasher & Burns, 2010).
WASP in Autoimmune and Primary Immunodeficiency Diseases
Wiskott–Aldrich Syndrome (WAS) is a primary immunodeficiency disorder with a high incidence of autoimmunity. WAS arises from mutations in the WASP, a protein linking cell surface receptor signaling to actin polymerization. WASP promotes the functions of various immune cells but also plays a critical role in the function of regulatory T cells and in TCR-induced apoptosis, maintaining peripheral immune tolerance. This single gene defect's complex immune defects make WAS a valuable model for studying more complex immune diseases (Cleland & Siegel, 2011).
Emerging Mechanisms of WASP in Immunity
WASP participates in innate and adaptive immunity by regulating actin cytoskeleton-dependent processes, such as immune synapse formation, cell signaling, migration, and cytokine release. Recent discoveries provide insights into WAS pathology, including lymphoid and myeloid cell homeostasis, immune synapse assembly, and immune cell signaling. These findings highlight WASP's direct role in nuclear transcription programs independent of actin polymerization (Rivers & Thrasher, 2017).
Stem-Cell Gene Therapy for WAS
Gene therapy using autologous, genetically modified hematopoietic stem cells (HSC) has shown promise in treating Wiskott-Aldrich syndrome. This therapy resulted in sustained WAS protein expression in HSC, lymphoid, myeloid cells, and platelets, correcting T and B cell functions, natural killer (NK) cells, and monocytes. Post-treatment, patients exhibited significant clinical improvement, indicating the potential of stem-cell gene therapy in managing WAS (Boztug et al., 2010).
特性
製品名 |
Wiskott-Aldrich syndrome protein (262-281) |
---|---|
配列 |
NLDPDLRSLFSRAGISEAQL |
ソース |
Homo sapiens (human) |
保存方法 |
Common storage 2-8℃, long time storage -20℃. |
同義語 |
Wiskott-Aldrich syndrome protein (262-281) |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。